2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a chloro-substituted aniline, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus oxychloride or phosphorus pentachloride.
Formation of 3-Chloro-2-methylaniline: This intermediate can be prepared by chlorination of 2-methylaniline using chlorine gas or other chlorinating agents.
Coupling Reaction: The 3-chloro-2-methylaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(benzenesulfonyl)-3-chloro-2-methylaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced to form different sulfonamide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of sulfinamides or thiols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonamides, used in similar substitution reactions.
N-(benzenesulfonyl)-3-chloro-2-methylaniline: An intermediate in the synthesis of the target compound, shares similar reactivity.
Cyclohexylacetyl Chloride: Used in the acylation step, similar in structure to other acyl chlorides.
Uniqueness
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide is unique due to its combination of a benzenesulfonyl group, a chloro-substituted aniline, and a cyclohexylacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-19(22)13-8-14-20(16)24(28(26,27)18-11-6-3-7-12-18)15-21(25)23-17-9-4-2-5-10-17/h3,6-8,11-14,17H,2,4-5,9-10,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKBKICZXDRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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